(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is a complex organic compound characterized by its unique structural features and significant chemical properties. It has the molecular formula and a molecular weight of approximately 532.23 g/mol. The compound is notable for its two bromine atoms and two methoxymethoxy groups attached to a binaphthyl backbone, which contributes to its chirality and potential applications in various
Due to the absence of specific data, it's crucial to handle this compound with caution, assuming potential hazards common to halogenated aromatic compounds. These might include:
The synthesis of (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl typically involves several key steps:
(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl has potential applications in several fields:
Interaction studies for (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl focus on its reactivity with various biological targets and synthetic reagents. These studies help elucidate its mechanism of action and potential side effects when used in biological systems.
Key areas of investigation include:
Several compounds share structural similarities with (R)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. Here are a few noteworthy examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Lacks one bromine atom | |
| 6-Chloro-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Chlorine instead of bromine | |
| 6-Methyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | Methyl group instead of bromine |
(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl is unique due to its dual bromination and specific methoxymethoxy functionalization that enhances its reactivity and potential biological activity compared to similar compounds. Its chirality also adds an additional layer of complexity that may influence its interactions and applications .
Corrosive